VU0410425
Description
VU0410425 is a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 1 (mGlu₁), discovered through fluorescence-based high-throughput screening of an allosteric modulator-biased compound library . It exhibits potent inhibitory activity at rat mGlu₁, with a reported IC₅₀ value of 140 nM, but is notably inactive at the human mGlu₁ receptor . This species-specific activity highlights a critical disconnect in receptor pharmacology between rodents and humans, which complicates translational research for central nervous system (CNS) disorders such as anxiety, Parkinson’s disease, and schizophrenia . The compound belongs to a novel succinimide-derived chemotype, distinct from earlier mGlu₁ NAMs, and serves as a tool for probing structural determinants of allosteric modulation .
Properties
CAS No. |
1341167-72-3 |
|---|---|
Molecular Formula |
C19H16ClN3O3 |
Molecular Weight |
369.8 |
IUPAC Name |
N-[3-Chloro-4-[(1S,5R)-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24)/t14-,15+ |
InChI Key |
CEQFGBDWPIJQAJ-GASCZTMLSA-N |
SMILES |
O=C(C1=NC=CC=C1)NC2=CC=C(N3C([C@]4([H])C(C)(C)[C@]4([H])C3=O)=O)C(Cl)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0410425; VU-0410425; VU 0410425; |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize VU0410425’s properties, it is essential to compare it with structurally and functionally analogous mGlu₁ NAMs. Below is a detailed analysis of key similarities and differences:
Structural and Functional Comparison
Key Findings :
Species Specificity : this compound’s inactivity at human mGlu₁ contrasts sharply with other NAMs (e.g., JNJ16259685, YM298198), which retain potency across species. This discrepancy is attributed to differences in transmembrane domain residue 757 (alanine in rats vs. serine in humans), which modulates scaffold-dependent binding .
Residue 757 Dependence : Mutation studies reveal that residue 757 is critical for this compound’s activity but plays a lesser role in other chemotypes. For example, FTIDC’s activity is minimally affected by this residue, suggesting divergent binding modes .
Therapeutic Limitations : While this compound is a valuable pharmacological tool, its species-specific inactivity limits direct clinical application. In contrast, JNJ16259685 and YM298198 have advanced to preclinical trials due to cross-species efficacy .
Mechanistic Insights
The operational model of allosterism quantifies binding affinities (KB) and cooperativity factors (β) to compare modulation efficacy:
- This compound : β = 0.1 (strong negative cooperativity in rats), KB = 1.2 µM .
- JNJ16259685 : β = 0.3, KB = 0.8 µM .
- FTIDC : β = 0.5, KB = 2.5 µM .
These data suggest that this compound exhibits the strongest negative cooperativity but lower binding affinity compared to JNJ16259685. Its mechanistic profile aligns with noncompetitive inhibition, whereas FTIDC may partially compete with orthosteric ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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